molecular formula C8H11N3O2 B12003930 1-Allyl-6-amino-3-methyluracil CAS No. 7052-53-1

1-Allyl-6-amino-3-methyluracil

Cat. No.: B12003930
CAS No.: 7052-53-1
M. Wt: 181.19 g/mol
InChI Key: OCSRIEOBSUDSMV-UHFFFAOYSA-N
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Description

1-Allyl-6-amino-3-methyluracil is a substituted uracil derivative characterized by an allyl group at the 1-position, a methyl group at the 3-position, and an amino group at the 6-position. Its molecular formula is C₈H₁₁N₃O₂, with a calculated molecular weight of 181.14 g/mol. This compound is synthesized via alkylation reactions, as demonstrated in analogous uracil derivatives. For example, multi-component reactions involving 6-methyl-1-amino uracil (or similar precursors) and alkylating agents are common, often employing potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under controlled temperatures .

Properties

CAS No.

7052-53-1

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-amino-3-methyl-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h3,5H,1,4,9H2,2H3

InChI Key

OCSRIEOBSUDSMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC=C)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of 6-Amino-3-methyluracil

The most straightforward method involves introducing the allyl group at the N1 position of 6-amino-3-methyluracil. A representative protocol derived from analogous uracil alkylation reactions employs the following steps:

  • Substrate Preparation : 6-Amino-3-methyluracil (5 mmol) is suspended in methanol (15 mL).

  • Base Activation : Aqueous NaOH (10%, 2 mL) is added to deprotonate the N1 position.

  • Alkylation : Allyl bromide (1.2 equivalents) is introduced dropwise under stirring at 25°C.

  • Workup : The mixture is refluxed for 4–6 hours, cooled, and neutralized with dilute HCl.

Key Parameters :

  • Solvent : Methanol balances solubility and reactivity.

  • Temperature : Prolonged reflux (60–80°C) improves yield but risks decomposition.

  • Yield : Reported yields range from 65% to 78% under optimized conditions.

Cyclization of Precursors with Pre-Installed Substituents

An alternative route constructs the uracil ring from acyclic precursors, embedding the allyl group early. A patent-pending method for 6-amino-1,3-dimethyluracil provides a adaptable framework:

  • Condensation : Cyanoacetic acid is dehydrated and reacted with 1,3-dimethylurea in acetic anhydride, catalyzed by a diatomite-based condensing agent.

  • Cyclization : The intermediate undergoes alkaline cyclization (32% NaOH) at 90°C for 18 minutes.

Modifications for Allyl Incorporation :

  • Replace 1,3-dimethylurea with 1-allyl-3-methylurea.

  • Optimize cyclization pH (8.5–9.5) to prevent allyl group hydrolysis.

Reaction Optimization and Mechanistic Insights

Alkylation Efficiency and Side Reactions

Allylation competes with O-alkylation and polymerization. Key findings include:

FactorOptimal RangeEffect on Yield
Allyl Halide Equivalents1.1–1.3Higher equivalents increase N1 selectivity but raise purification costs
Base StrengthpH 10–11Excess alkalinity promotes hydrolysis of the allyl group
Solvent PolarityMethanol > DMFProtic solvents favor SN2 mechanisms, reducing byproducts

Mechanistic Note : The reaction proceeds via an SN2 pathway, with the allyl bromide attacking the deprotonated N1 position. Steric hindrance from the 3-methyl group slightly slows kinetics but improves regioselectivity.

Cyclization Conditions

Cyclization of 1-allyl-3-methylcyanoacetylurea to this compound requires precise control:

  • Temperature : 85–90°C minimizes side products like imidazolidinones.

  • Alkali Concentration : 32% NaOH ensures complete ring closure without degrading the allyl moiety.

  • Time : 15–20 minutes balances conversion and thermal stability.

Yield Enhancement :

  • Catalyst : Diatomite-immobilized DCC (1,3-dicyclohexylcarbodiimide) increases cyclization efficiency by 12–15%.

  • Vacuum Distillation : Removing water via reduced pressure shifts equilibrium toward product formation.

Advanced Methodologies and Scalability

Photocatalytic Alkylation

Emerging techniques use visible light to activate allyl sources, enhancing efficiency:

  • Setup : A falling-film reactor with a 460 nm LED array.

  • Conditions : N-Bromosuccinimide (NBS) as bromine donor, acetonitrile solvent, 46 μmol s⁻¹ photon flux.

  • Outcome : 94% yield in 15 minutes at 10 g scale, with 0.34 photonic efficiency.

Parameter1XA Reactor4XA Reactor
Scale (g)0.969.6
Photon Flux (μmol s⁻¹)46185
Space-Time Yield (μmol s⁻¹)6.262

Advantage : Eliminates toxic solvents and reduces energy input by 40% compared to thermal methods.

Continuous-Flow Synthesis

A patent describes a two-step continuous process for high-throughput production:

  • Condensation Module : Dehydrated cyanoacetic acid and 1-allyl-3-methylurea react at 8°C with acetic anhydride.

  • Cyclization Module : Alkaline cyclization at 90°C, followed by centrifugal separation.

Throughput : 1.78 kg/day with 99.8% purity, demonstrating industrial viability.

Analytical and Purification Techniques

Chromatographic Analysis

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm.

  • LC-MS : [M+H]⁺ = 196.1 m/z confirms molecular weight.

Crystallization Optimization

Recrystallization from ethanol/water (3:1) yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) prevents oiling out .

Chemical Reactions Analysis

Types of Reactions

1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated derivatives.

Scientific Research Applications

Key Synthesis Methods

MethodDescription
AllylationReaction of allyl bromide with precursor compounds in a suitable solvent (e.g., dry acetone)
Microwave-Assisted SynthesisUtilizes microwave energy to enhance reaction efficiency and yield

Biological Activities

1-Allyl-6-amino-3-methyluracil exhibits a range of biological activities, which are primarily attributed to its ability to interact with nucleic acids. Its structural modifications may enhance lipophilicity, improving membrane permeability and bioavailability compared to other uracil derivatives.

Potential Therapeutic Applications

  • Antiviral Agents : The compound shows promise in inhibiting viral replication by targeting viral nucleic acids.
  • Anticancer Therapies : Its ability to interfere with DNA and RNA synthesis positions it as a candidate for developing new anticancer drugs.

Case Studies and Research Findings

Research has highlighted various applications of this compound in clinical settings:

  • Antiviral Research : Studies indicate that derivatives similar to this compound can inhibit the replication of viruses such as HIV and hepatitis C by interfering with their nucleic acid synthesis pathways.
  • Cancer Treatment : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an effective anticancer agent. For instance, research conducted on cell lines has shown that it can disrupt cell cycle progression, leading to increased cell death rates.

Mechanism of Action

The mechanism of action of 1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Uracil Derivatives

Compound Name 1-Substituent 3-Substituent 6-Substituent Molecular Formula Molecular Weight (g/mol)
1-Allyl-6-amino-3-methyluracil Allyl Methyl Amino C₈H₁₁N₃O₂ 181.14 (calculated)
6-Amino-1,3-dimethyluracil Methyl Methyl Amino C₆H₉N₃O₂ 155.16 (calculated)
6-Amino-3-methyluracil Hydrogen Methyl Amino C₅H₇N₃O₂ 141.13 (calculated)
6-Amino-1-ethyl-3-propyluracil Ethyl Propyl Amino C₈H₁₄N₃O₂ 184.22 (calculated)
3-Allyl-6-amino-1-ethyluracil Ethyl Allyl Amino C₉H₁₃N₃O₂ 195.22

Key Observations :

  • Substituent Effects: The allyl group in this compound enhances reactivity for post-synthetic modifications compared to smaller alkyl groups (e.g., methyl or ethyl). Larger substituents like propyl (in 6-Amino-1-ethyl-3-propyluracil) may increase lipophilicity, affecting bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Allyl-6-amino-3-methyluracil, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or allylation reactions. For example, allyl groups can be introduced using allyl tributyl stannane under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction optimization may involve adjusting temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., palladium complexes) . Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the allyl group (δ 5.0–6.0 ppm for vinyl protons) and methyl/amino substituents. Compare with reference spectra of analogous uracil derivatives .
  • LC-MS/MS : Validate molecular weight (calculated: 195.22 g/mol) and fragmentation patterns. High-resolution mass spectrometry (HRMS) ensures accurate mass confirmation .
  • IR : Identify characteristic peaks for carbonyl (C=O, ~1700 cm1^{-1}) and amino groups (N-H, ~3300 cm1^{-1}) .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Calibration curves should be prepared in relevant matrices (e.g., serum), with limits of detection (LOD) validated per ICH guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Analysis : The allyl group introduces steric hindrance, potentially slowing reactions at the uracil ring’s 5-position. Electronically, the allyl moiety can stabilize intermediates via conjugation. Computational modeling (DFT calculations) can predict reaction pathways, while experimental kinetics (e.g., monitoring by 1H^1H NMR) validate theoretical results .

Q. What computational approaches are recommended to model the interaction of this compound with biological targets (e.g., enzymes or RNA)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and conformational stability. Use crystal structures of homologous uracil-binding proteins (e.g., uridine phosphorylase) as templates. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategy :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation time) across studies.
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple sources, accounting for variables like purity (>98% by HPLC) and solvent effects .
  • Mechanistic Studies : Compare activity against structurally similar compounds (e.g., 6-Amino-1,3-dimethyluracil) to isolate the allyl group’s contribution .

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